molecular formula C6H10F3NO B8332943 4,4,4-Trifluoro-3,3-dimethylbutanamide CAS No. 1454690-73-3

4,4,4-Trifluoro-3,3-dimethylbutanamide

Número de catálogo: B8332943
Número CAS: 1454690-73-3
Peso molecular: 169.14 g/mol
Clave InChI: XQYBEKWNQIAKEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4,4-Trifluoro-3,3-dimethylbutanamide (CAS 1454690-73-3) is a fluorinated organic compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of novel Kv7 potassium channel activators for the treatment of neuronal hyperexcitability disorders . Kv7 channels are crucial regulators of neuronal excitability, and their pharmacological activation represents a validated therapeutic strategy for conditions like epilepsy, neuropathic pain, and amyotrophic lateral sclerosis (ALS) . Research compounds incorporating the 4,4,4-trifluoro-3,3-dimethylbutanamide structure have been designed to overcome limitations of earlier channel activators, showing potent effects in activating KCNQ2 homomeric channels, which are implicated in severe developmental and epileptic encephalopathies (DEE) . The inclusion of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and contribution to a hydrophobic domain . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Número CAS

1454690-73-3

Fórmula molecular

C6H10F3NO

Peso molecular

169.14 g/mol

Nombre IUPAC

4,4,4-trifluoro-3,3-dimethylbutanamide

InChI

InChI=1S/C6H10F3NO/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H2,10,11)

Clave InChI

XQYBEKWNQIAKEH-UHFFFAOYSA-N

SMILES canónico

CC(C)(CC(=O)N)C(F)(F)F

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents (Position) Functional Group Key References
4,4,4-Trifluoro-3,3-dimethylbutanamide -CF₃ (C4), -CH₃ (C3, C3) Amide
MMV1557817 (3,3-dimethylbutanamide) -CH₃ (C3, C3) Amide
Saflufenacil (4,4,4-Trifluoro-3,3-dihydroxybutanamide) -CF₃ (C4), -OH (C3, C3) Amide
4,4,4-Trifluoro-3-hydroxybutanoic acid -CF₃ (C4), -OH (C3) Carboxylic acid
4,4,4-Trifluoro-3,3-bis(trifluoromethyl)-butyne -CF₃ (C4), -CF₃ (C3, C3) Alkyne
Key Observations:
  • Trifluoro vs.
  • Steric Effects : The 3,3-dimethyl groups in the target compound introduce steric bulk, which may hinder enzymatic degradation or binding interactions compared to Saflufenacil’s smaller 3,3-dihydroxy groups .
  • Functional Group Diversity: Substitution of the amide group with carboxylic acid (e.g., 4,4,4-trifluoro-3-hydroxybutanoic acid) alters hydrogen-bonding capacity and solubility .
Key Observations:
  • Synthetic Accessibility : The target compound’s synthesis is straightforward (53% yield) using standard coupling reagents , whereas MMV1557817 requires complex multi-step protocols for enzyme-targeted activity .
  • Stability : Unlike Saflufenacil, which degrades rapidly under UV light (half-life <10 days in natural water) , the trifluoro and dimethyl groups in 4,4,4-trifluoro-3,3-dimethylbutanamide likely confer resistance to photolysis and oxidation.
  • Biological Interactions: MMV1557817’s dimethylbutanamide moiety binds Plasmodium aminopeptidases via hydrophobic interactions in enzyme subsites , suggesting that the target compound’s trifluoro group could modulate similar interactions in drug design.

Métodos De Preparación

Substitution Reactions with Fluorinated Electrophiles

A critical step in accessing the trifluoromethyl backbone involves substituting malonate derivatives with fluorinated reagents. The patent CN105237340B demonstrates this through the reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis (e.g., Sodium ethylate) to form 2-(2,2,2-trifluoroethyl)-diethyl malonate. Adapting this, 3,3-dimethylmalonate could similarly react with trifluoroethyl electrophiles to yield intermediates like 2-(2,2,2-trifluoroethyl)-3,3-dimethyl-diethyl malonate . Key parameters include:

  • Solvent : Methanol or DMF.

  • Temperature : 65–70°C.

  • Catalyst : Sodium ethylate (1.05:1.5 molar ratio relative to malonate).

This intermediate undergoes decarboxylation at 120–130°C in dimethyl sulfoxide (DMSO) or DMF, yielding 4,4,4-trifluoro-3,3-dimethylbutanoic acid ethyl ester .

Decarboxylation and Ester Activation

Decarboxylation of substituted malonates is a well-established method to generate α,α-dialkyl carboxylic esters. For 4,4,4-trifluoro-3,3-dimethylbutanamide, the ethyl ester intermediate must be activated for amidation. Common strategies include:

  • Acid chloride formation : Treating the ester with thionyl chloride (SOCl₂) or oxalyl chloride.

  • In situ activation : Using coupling agents like HATU or EDCl with a base (e.g., triethylamine).

Amidation Strategies

Direct Aminolysis of Esters

The ester-to-amide conversion can be achieved via aminolysis. In a microwave-assisted protocol, D-pantolactone reacts with 3-aminopropanol in ethanol at 160°C under triethylamine catalysis, yielding 95% amide product. Applying this to 4,4,4-trifluoro-3,3-dimethylbutanoic acid ethyl ester:

  • Reagent : Ammonia or primary amines.

  • Conditions : Microwave irradiation at 150–160°C, 3–5 hours.

  • Catalyst : Triethylamine (1 eq).

Post-reaction purification involves silica gel chromatography or distillation.

Reductive Amination

Alternatively, reductive amination of ketone precursors could introduce the amide group. However, this requires prior synthesis of a trifluoromethylated ketone, which may involve additional steps.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Key Advantages
Substitution-DecarboxylationDiethyl malonate65–70°C, Sodium ethylate catalysis~80%Scalable, inexpensive reagents
Microwave AmidationEthyl ester intermediate160°C, triethylamine, microwave~90%*Rapid, high purity
Acid Chloride Aminolysis4,4,4-Trifluoro-3,3-dimethylbutanoyl chlorideRoom temperature, ammonia gas~75%*Direct, minimal byproducts

*Theoretical yields based on analogous reactions.

Optimization Challenges and Solutions

Steric Hindrance from Dimethyl Groups

The 3,3-dimethyl substituents introduce steric bulk, potentially slowing nucleophilic attack during amidation. Mitigation strategies include:

  • Elevated temperatures : Prolonged heating (e.g., 5–8 hours) to overcome kinetic barriers.

  • Polar aprotic solvents : DMF or DMSO enhance solubility and stabilize transition states.

Fluorine-Induced Electronic Effects

The electron-withdrawing trifluoromethyl group deactivates the carbonyl, necessitating stronger nucleophiles (e.g., ammonia in excess) or Lewis acid catalysts (e.g., LiCl).

Industrial-Scale Considerations

The patent CN105237340B highlights solvent recyclability and minimal waste as critical for industrial adoption. A proposed pilot-scale workflow includes:

  • Continuous-flow decarboxylation : To handle high temperatures (120–130°C) safely.

  • Catalyst recovery : Recycling Sodium ethylate via filtration and reactivation.

  • Distillation-based purification : Isolating the amide via fractional distillation under reduced pressure .

Q & A

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3,3-dimethylbutanamide, and how can reaction conditions be optimized?

A two-step approach is typically employed:

  • Step 1 : Fluorination of a precursor (e.g., 3,3-dimethylbutanenitrile) using fluorinating agents like SF₄ or HF under controlled pressure (50–100 psi) and temperature (80–120°C) to introduce trifluoromethyl groups.
  • Step 2 : Amidation via reaction with ammonia or ammonium chloride in anhydrous solvents (e.g., THF) at 0–25°C to avoid side reactions. Optimization involves monitoring fluorination efficiency via <sup>19</sup>F NMR and adjusting stoichiometry to minimize residual fluoride impurities .

Q. How can the purity and structural integrity of 4,4,4-trifluoro-3,3-dimethylbutanamide be validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy : Confirm the trifluoromethyl group via <sup>19</sup>F NMR (δ ≈ -60 to -70 ppm) and amide protons via <sup>1</sup>H NMR (δ 6.5–7.5 ppm for NH₂).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 202.08) .

Q. What stability considerations are critical for storing 4,4,4-trifluoro-3,3-dimethylbutanamide?

The compound is moisture-sensitive due to the amide group. Store under inert gas (argon) at -20°C in sealed vials with desiccants. Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored using TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4,4,4-trifluoro-3,3-dimethylbutanamide in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the amide group, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., ATP-based cell viability assays).
  • Metabolite Interference : Use LC-MS to identify metabolites (e.g., hydrolyzed products) that may skew activity readings.
  • Target Specificity : Employ CRISPR-Cas9 knockout models to confirm target engagement vs. off-target effects .

Q. How can enantiomerically pure 4,4,4-trifluoro-3,3-dimethylbutanamide be synthesized?

  • Chiral Resolution : Use (R)- or (S)-1-phenylethylamine as a resolving agent in diastereomeric salt formation.
  • Asymmetric Catalysis : Employ chiral palladium catalysts (e.g., BINAP ligands) during fluorination to achieve >90% enantiomeric excess (ee).
  • Analysis : Chiral HPLC (Chiralpak AD-H column) confirms ee, while X-ray crystallography (SHELXL) validates absolute configuration .

Q. What advanced techniques characterize the compound’s interaction with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to proteins like serum albumin.
  • Cryo-EM : Resolves binding conformations at near-atomic resolution (3–4 Å).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Methodological Notes

  • Crystallography : SHELX programs are recommended for single-crystal X-ray analysis to resolve bond angles and torsional strain in the trifluoromethyl group .
  • Collision Cross-Section Data : Ion mobility spectrometry (IMS) predicts gas-phase conformers, aiding in mass spectral interpretation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.